3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid methyl ester
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Overview
Description
“3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid methyl ester” is a chemical compound with the CAS Number: 436087-14-8 . Its IUPAC name is N-(2,3-dihydro-1,4-benzodioxin-6-yl)-beta-alanine . The molecular weight of this compound is 223.23 .
Molecular Structure Analysis
The linear formula of this compound is C11H13NO4 . The InChI code for this compound is 1S/C11H13NO4/c13-11(14)3-4-12-8-1-2-9-10(7-8)16-6-5-15-9/h1-2,7,12H,3-6H2,(H,13,14) .Physical and Chemical Properties Analysis
The molecular formula of this compound is C12H15NO4 . The molecular weight of this compound is 237.25 .Scientific Research Applications
1. Synthesis and Retrostructural Analysis in Dendrimer Research
A study focused on the synthesis of methyl esters of various propionic acids, including those related to the structure of interest, for dendrimer research. These compounds were utilized in a convergent iterative strategy to prepare supramolecular dendrimers, which self-organized into various periodic and quasi-periodic assemblies. This research highlights the potential use of such compounds in the development of novel dendritic structures with potential applications in nanotechnology and materials science (Percec et al., 2006).
2. Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
Another research application involves the palladium-catalyzed oxidative carbonylation of certain esters, including those structurally similar to our compound of interest. This process yields various heterocyclic derivatives, underlining the role of such esters in facilitating novel organic synthesis methodologies (Bacchi et al., 2005).
3. Radical Cyclization in Lactone Synthesis
Research into radical cyclization processes utilizing glyoxylic acid esters, structurally related to our compound, demonstrates their application in synthesizing lactones. This highlights the compound's utility in advanced organic synthesis techniques (Clive & Zhang, 1997).
4. Synthesis of Hypotensive N-Alkylaminopropionic Esters
The synthesis and properties of various N-alkylaminopropionic esters, similar to our compound of interest, have been studied for their potential hypotensive effects. This research indicates a possible role in the development of new cardiovascular drugs (Coutts et al., 1971).
Properties
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-15-12(14)4-5-13-9-2-3-10-11(8-9)17-7-6-16-10/h2-3,8,13H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWSWYWOMUEQOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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